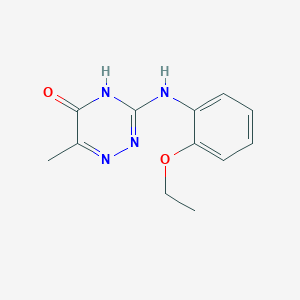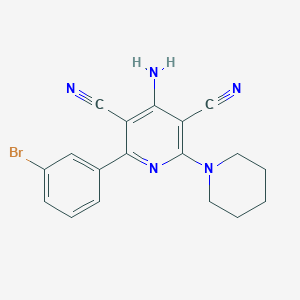
(1Z)-N'-(4-Bromo-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-(4-Bromo-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and three cyano groups attached to a propenimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-(4-Bromo-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3-methylbenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then reacted with cyanamide under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-(4-Bromo-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(1Z)-N’-(4-Bromo-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of (1Z)-N’-(4-Bromo-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N’-(4-Chloro-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide
- (1Z)-N’-(4-Fluoro-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide
- (1Z)-N’-(4-Iodo-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide
Uniqueness
(1Z)-N’-(4-Bromo-3-methylphenyl)-2,3,3-tricyano-2-propenimidamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C13H8BrN5 |
|---|---|
Molecular Weight |
314.14 g/mol |
IUPAC Name |
N'-(4-bromo-3-methylphenyl)-2,3,3-tricyanoprop-2-enimidamide |
InChI |
InChI=1S/C13H8BrN5/c1-8-4-10(2-3-12(8)14)19-13(18)11(7-17)9(5-15)6-16/h2-4H,1H3,(H2,18,19) |
InChI Key |
HELMKYUBLGDOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(C(=C(C#N)C#N)C#N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11037614.png)
![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11037631.png)
![(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester](/img/structure/B11037644.png)
![2-oxo-N-[3-(trifluoromethoxy)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B11037646.png)
![N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B11037649.png)
![(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037656.png)
![(4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11037657.png)

![1-acetyl-4-{[4-(4H-1,2,4-triazol-4-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11037674.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(methoxymethyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11037677.png)

![N-[2-methyl-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B11037692.png)
![ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11037694.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11037707.png)
